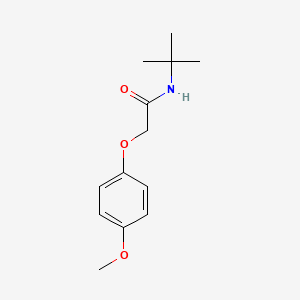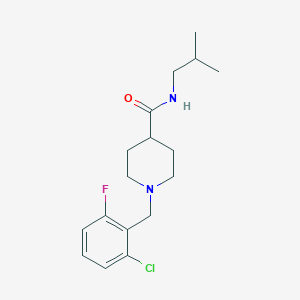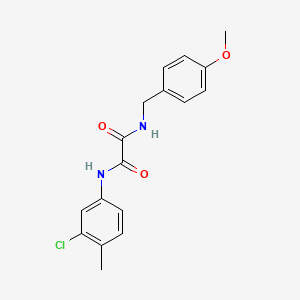
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide, also known as Boc-4-methoxyphenyl glycinamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide is not well understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain and spinal cord. The compound has been shown to interact with the GABAergic system, which is involved in the regulation of pain and seizure activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to reduce pain by modulating the activity of pain receptors in the brain and spinal cord.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide is its potential therapeutic applications. The compound has been shown to be effective in treating a range of conditions, including neuropathic pain, epilepsy, and Parkinson's disease. However, there are also some limitations to using the compound in lab experiments. For example, the mechanism of action of the compound is not well understood, which makes it difficult to design experiments to test its effectiveness.
将来の方向性
There are a number of future directions for research on N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide. One area of research is to further explore the mechanism of action of the compound. This could involve using techniques such as X-ray crystallography and NMR spectroscopy to study the molecular structure of the compound and its interactions with neurotransmitters and other proteins in the brain and spinal cord. Another area of research is to investigate the potential of the compound as a treatment for other neurological conditions, such as multiple sclerosis and Alzheimer's disease. Finally, future research could focus on developing more efficient synthesis methods for the compound, which would make it more accessible for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has potential therapeutic applications for a range of neurological conditions. The synthesis method of the compound involves the reaction between tert-butyl 2-(4-methoxyphenoxy)acetate and glycine amide hydrochloride in the presence of a base. The compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, and has potential as a treatment for neuropathic pain, epilepsy, and Parkinson's disease. However, the mechanism of action of the compound is not well understood, and there are limitations to using the compound in lab experiments. Future research could focus on further exploring the mechanism of action of the compound, investigating its potential as a treatment for other neurological conditions, and developing more efficient synthesis methods.
合成法
The synthesis of N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide involves the reaction between tert-butyl 2-(4-methoxyphenoxy)acetate and glycine amide hydrochloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain a pure compound.
科学的研究の応用
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have potential as a treatment for neuropathic pain, epilepsy, and Parkinson's disease.
特性
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-17-11-7-5-10(16-4)6-8-11/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWKLXQFDVYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine](/img/structure/B5030125.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-cyclohexen-1-ylmethyl)piperazine](/img/structure/B5030132.png)
![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)

![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)
![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)